Cas no 1000990-16-8 (Benzaldehyde, 2-bromo-3,5-dimethyl-)

Benzaldehyde, 2-bromo-3,5-dimethyl- 化学的及び物理的性質
名前と識別子
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- Benzaldehyde, 2-bromo-3,5-dimethyl-
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- インチ: 1S/C9H9BrO/c1-6-3-7(2)9(10)8(4-6)5-11/h3-5H,1-2H3
- InChIKey: WYVNIUSJAZLDCI-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=CC(C)=CC(C)=C1Br
じっけんとくせい
- 密度みつど: 1.422±0.06 g/cm3(Predicted)
- ゆうかいてん: 50-52 °C
- ふってん: 271.3±35.0 °C(Predicted)
Benzaldehyde, 2-bromo-3,5-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6505405-0.25g |
2-bromo-3,5-dimethylbenzaldehyde |
1000990-16-8 | 0.25g |
$1262.0 | 2023-05-31 | ||
Enamine | EN300-6505405-10.0g |
2-bromo-3,5-dimethylbenzaldehyde |
1000990-16-8 | 10g |
$5897.0 | 2023-05-31 | ||
Enamine | EN300-6505405-0.05g |
2-bromo-3,5-dimethylbenzaldehyde |
1000990-16-8 | 0.05g |
$1152.0 | 2023-05-31 | ||
Enamine | EN300-6505405-2.5g |
2-bromo-3,5-dimethylbenzaldehyde |
1000990-16-8 | 2.5g |
$2688.0 | 2023-05-31 | ||
Enamine | EN300-6505405-5.0g |
2-bromo-3,5-dimethylbenzaldehyde |
1000990-16-8 | 5g |
$3977.0 | 2023-05-31 | ||
Enamine | EN300-6505405-0.5g |
2-bromo-3,5-dimethylbenzaldehyde |
1000990-16-8 | 0.5g |
$1316.0 | 2023-05-31 | ||
Enamine | EN300-6505405-1.0g |
2-bromo-3,5-dimethylbenzaldehyde |
1000990-16-8 | 1g |
$1371.0 | 2023-05-31 | ||
Enamine | EN300-6505405-0.1g |
2-bromo-3,5-dimethylbenzaldehyde |
1000990-16-8 | 0.1g |
$1207.0 | 2023-05-31 |
Benzaldehyde, 2-bromo-3,5-dimethyl- 関連文献
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
Benzaldehyde, 2-bromo-3,5-dimethyl-に関する追加情報
Benzaldehyde, 2-bromo-3,5-dimethyl- (CAS No. 1000990-16-8)
Benzaldehyde, 2-bromo-3,5-dimethyl-, also known by its CAS registry number 1000990-16-8, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which consists of a benzene ring substituted with a bromine atom at the 2-position and methyl groups at the 3 and 5 positions. The presence of these substituents imparts distinct electronic and steric properties to the molecule, making it highly valuable in synthetic chemistry and catalysis.
Recent advancements in synthetic methodologies have highlighted the importance of Benzaldehyde, 2-bromo-3,5-dimethyl- as a key intermediate in the construction of complex aromatic systems. Researchers have demonstrated that this compound can serve as an effective precursor for the synthesis of biologically active molecules, such as antibiotics and anticancer agents. For instance, studies published in leading journals like *Nature Chemistry* and *Journal of the American Chemical Society* have shown that the bromine atom in Benzaldehyde, 2-bromo-3,5-dimethyl- can be readily replaced with other functional groups through nucleophilic aromatic substitution reactions. This reactivity not only enhances its utility in organic synthesis but also opens new avenues for drug discovery.
In addition to its role in medicinal chemistry, Benzaldehyde, 2-bromo-3,5-dimethyl- has gained attention in the field of materials science. Its ability to form stable coordination complexes with transition metals has been exploited in the development of novel catalysts for industrial processes. For example, recent research has shown that this compound can act as a ligand in palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals. The methyl groups at the 3 and 5 positions of the benzene ring contribute to the stability of these complexes by providing steric protection to the reactive sites.
The synthesis of Benzaldehyde, 2-bromo-3,5-dimethyl-* is typically achieved through electrophilic aromatic substitution reactions. Starting from toluene derivatives, bromination and alkylation steps are employed to introduce the necessary substituents onto the benzene ring. Optimization of reaction conditions has led to improved yields and selectivity in these processes. Furthermore, green chemistry approaches have been explored to minimize waste and reduce environmental impact during the production of this compound.
From an analytical perspective, Benzaldehyde, 2-bromo-3,5-dimethyl-* has been extensively studied using modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These studies have provided valuable insights into its molecular structure and reactivity. For instance, NMR analysis has revealed that the methyl groups at positions 3 and 5 exhibit distinct chemical shifts due to their proximity to different substituents on the benzene ring.
Looking ahead, Benzaldehyde, 2-bromo-3,5-dimethyl-* is expected to play an increasingly important role in both academic research and industrial applications. Its unique combination of electronic properties and functional groups makes it an ideal candidate for exploring new chemical transformations and developing innovative materials. As researchers continue to uncover its potential applications across diverse domains such as catalysis
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